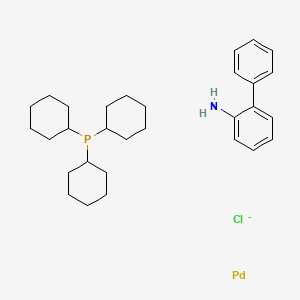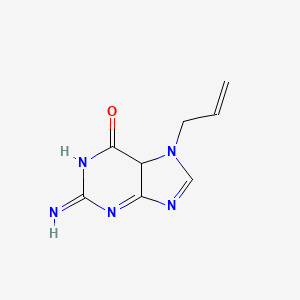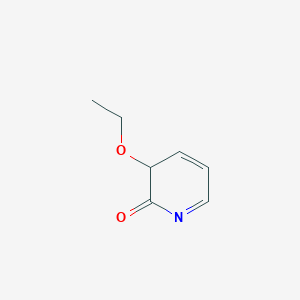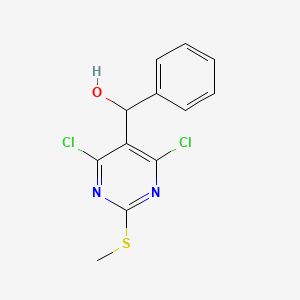
3-bromo-4-oxo-3H-pyridine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-oxo-3H-pyridine-5-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a bromine atom, a carbonyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-oxo-3H-pyridine-5-carbonitrile typically involves the bromination of 4-oxo-3H-pyridine-5-carbonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-bromo-4-oxo-3H-pyridine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of 3-amino-4-oxo-3H-pyridine-5-carbonitrile or 3-thio-4-oxo-3H-pyridine-5-carbonitrile.
Reduction: Formation of 3-bromo-4-hydroxy-3H-pyridine-5-carbonitrile.
Oxidation: Formation of more oxidized derivatives or ring-opened products.
科学的研究の応用
3-bromo-4-oxo-3H-pyridine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and bacterial infections.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用機序
The mechanism by which 3-bromo-4-oxo-3H-pyridine-5-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific molecular targets within cells. The bromine atom and the nitrile group are often crucial for its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
4-bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile: Similar structure but with a pyrazole ring instead of a pyridine ring.
3-bromo-4-oxo-3H-pyridine-2-carbonitrile: Similar structure but with the nitrile group at a different position on the pyridine ring.
Uniqueness
3-bromo-4-oxo-3H-pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 3-position and the nitrile group at the 5-position allows for unique interactions with biological targets and makes it a valuable intermediate in synthetic chemistry.
特性
分子式 |
C6H3BrN2O |
|---|---|
分子量 |
199.00 g/mol |
IUPAC名 |
3-bromo-4-oxo-3H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C6H3BrN2O/c7-5-3-9-2-4(1-8)6(5)10/h2-3,5H |
InChIキー |
JTNAKQRNRATQKD-UHFFFAOYSA-N |
正規SMILES |
C1=NC=C(C(=O)C1Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(3-phenoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343269.png)



![N-[(4-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12343293.png)
![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylate](/img/structure/B12343301.png)

![(1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B12343314.png)


![[3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate](/img/structure/B12343337.png)

![(4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione](/img/structure/B12343359.png)

